5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide
CAS No.: 303988-38-7
Cat. No.: VC7049014
Molecular Formula: C10H10N2OS3
Molecular Weight: 270.38
* For research use only. Not for human or veterinary use.
![5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide - 303988-38-7](/images/structure/VC7049014.png)
Specification
CAS No. | 303988-38-7 |
---|---|
Molecular Formula | C10H10N2OS3 |
Molecular Weight | 270.38 |
IUPAC Name | 5-(2-phenoxyethylsulfanyl)-3H-1,3,4-thiadiazole-2-thione |
Standard InChI | InChI=1S/C10H10N2OS3/c14-9-11-12-10(16-9)15-7-6-13-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14) |
Standard InChI Key | MSKFRTDBAVOOCG-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OCCSC2=NNC(=S)S2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide, delineates a 1,3,4-thiadiazole core (a five-membered ring containing two nitrogen atoms and one sulfur atom) with two distinct functional groups:
-
Position 5: A 2-phenoxyethyl sulfanyl group (-S-CH2CH2-O-C6H5), introducing aromatic and ether linkages.
-
Position 2: A hydrosulfide (-SH) group, conferring potential redox activity .
Table 1: Calculated Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₂N₂OS₃ |
Molecular Weight | 292.42 g/mol |
Hydrogen Bond Donors | 1 (SH group) |
Hydrogen Bond Acceptors | 5 (N, O, S atoms) |
Topological Polar SA | 120 Ų |
Synthetic Routes and Mechanistic Insights
Precursor-Based Synthesis
While no explicit protocol for this compound exists in the reviewed literature, its synthesis likely follows established methods for 1,3,4-thiadiazoles. A plausible pathway involves:
-
Formation of Thiosemicarbazide Intermediate: Reaction of a phenoxyethyl thiol with hydrazine hydrate and carbon disulfide under basic conditions .
-
Cyclization: Acid-catalyzed cyclization of the thiosemicarbazide to form the 1,3,4-thiadiazole ring, as demonstrated in the synthesis of 2-R-5-chloromethyl-1,3,4-thiadiazoles .
-
Functionalization: Introduction of the hydrosulfide group via nucleophilic substitution or oxidation-reduction reactions .
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Yield (Expected) |
---|---|---|
1 | NH₂NH₂·H₂O, CS₂, KOH, ethanol, reflux | 60–70% |
2 | HCl, heat, 4–6 hours | 50–65% |
3 | H₂S gas, DMF, RT, 12 hours | 30–45% |
Physicochemical and Spectroscopic Characteristics
Solubility and Stability
-
Solubility: Predicted to be soluble in polar aprotic solvents (DMF, DMSO) due to the thiadiazole core and sulfanyl groups. Limited solubility in water (logP ≈ 2.8) .
-
Stability: Susceptible to oxidation at the SH group; storage under inert atmosphere recommended.
Spectroscopic Fingerprints
-
IR Spectroscopy: Expected peaks at 2550 cm⁻¹ (S-H stretch), 1600–1450 cm⁻¹ (C=N, C=C aromatic), and 1250 cm⁻¹ (C-O-C ether) .
-
NMR:
Activity | Mechanism | Predicted Efficacy |
---|---|---|
Antibacterial | Cell wall synthesis inhibition | Moderate-Strong |
Anticancer | ROS generation, tubulin inhibition | Moderate |
Antioxidant | Free radical scavenging | High |
Research Gaps and Future Directions
Despite the structural and functional promise of 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide, critical gaps remain:
-
Toxicological Data: No in vivo studies on acute or chronic toxicity.
-
Structure-Activity Relationships (SAR): Impact of the phenoxyethyl vs. alkyl/aryl substituents on bioactivity.
-
Formulation Challenges: Stabilization of the hydrosulfide group in aqueous media.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume